3α-Hydroxymogroside IA1 is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to a class of chemical substances known as mogrosides, which are glycosides that exhibit various biological activities, particularly as natural sweeteners. The molecular formula for 3α-Hydroxymogroside IA1 is C36H62O9, with a molecular weight of 638.87 g/mol.
The primary source of 3α-Hydroxymogroside IA1 is the monk fruit, which is native to southern China and has been used in traditional medicine for centuries. The extraction of mogrosides from monk fruit involves various methods, including water extraction and organic solvent extraction, to isolate the desired compounds effectively.
3α-Hydroxymogroside IA1 is classified under the category of triterpenoid saponins. It is specifically categorized as a mogroside derivative due to its structural characteristics and biological properties.
The synthesis of 3α-Hydroxymogroside IA1 can be achieved through both natural extraction and synthetic chemistry methods.
The technical details surrounding these methods depend on the specific protocols used in laboratories or industrial settings, focusing on yield optimization and purity enhancement.
The structure of 3α-Hydroxymogroside IA1 features a complex arrangement typical of triterpenoids, characterized by multiple hydroxyl groups and a sugar moiety. The specific stereochemistry at the 3α position is crucial for its biological activity.
3α-Hydroxymogroside IA1 can undergo various chemical reactions typical for glycosides, including hydrolysis, oxidation, and reduction.
These reactions can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze product formation and purity.
The mechanism of action for 3α-Hydroxymogroside IA1 primarily relates to its interaction with taste receptors on the tongue, particularly sweet taste receptors (T1R2/T1R3).
Research indicates that 3α-Hydroxymogroside IA1 has a sweetness intensity significantly higher than sucrose while being non-caloric. This makes it an attractive alternative sweetener in food products.
Analytical methods such as HPLC are employed to determine purity levels and concentration in formulations.
3α-Hydroxymogroside IA1 is primarily used in food science as a natural sweetener due to its high sweetness potency without caloric content.
Other applications include:
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